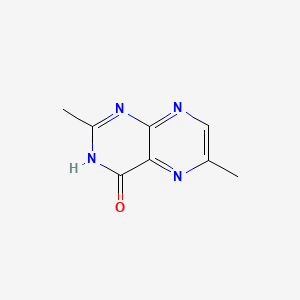
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound with a unique structure that combines indandiol and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Indandiol Core: The indandiol core can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the indandiol core reacts with 1-(3-chloropropyl)-4-(m-methoxyphenyl)piperazine under basic conditions.
Final Coupling: The final step involves coupling the substituted piperazine with the indandiol core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the indandiol core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DMAP
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The indandiol core may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
1,3-Indandiol: A simpler analog without the piperazine moiety.
4-(m-Methoxyphenyl)piperazine: Lacks the indandiol core but retains the piperazine structure.
2-Phenylpiperazine: Similar piperazine structure but without the methoxy group.
Uniqueness
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to the combination of the indandiol core and the substituted piperazine moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
31805-04-6 |
|---|---|
分子式 |
C29H34N2O3 |
分子量 |
458.6 g/mol |
IUPAC名 |
2-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-12-7-11-23(21-24)31-19-17-30(18-20-31)16-8-15-29(22-9-3-2-4-10-22)27(32)25-13-5-6-14-26(25)28(29)33/h2-7,9-14,21,27-28,32-33H,8,15-20H2,1H3 |
InChIキー |
OXKCOEIXUDBCBD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


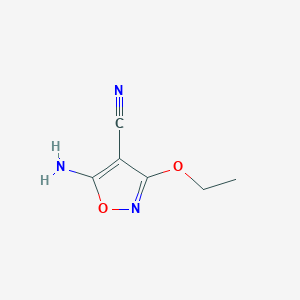
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
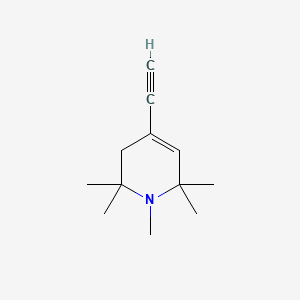
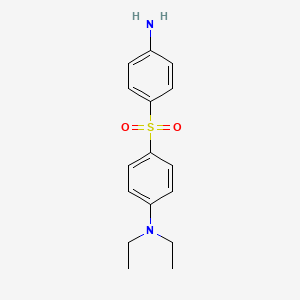
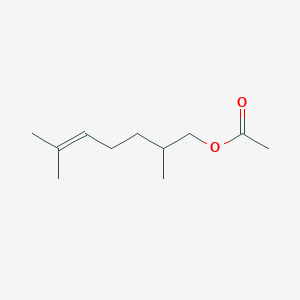
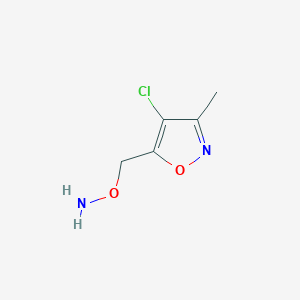
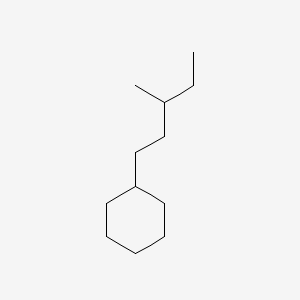
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
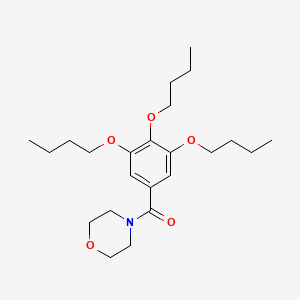
amino}ethan-1-ol](/img/structure/B13954546.png)


